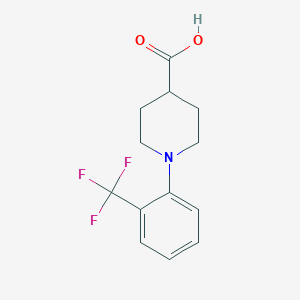

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid

説明

The compound “1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid” seems to be a complex organic molecule. Trifluoromethylphenyl is a common motif in medicinal chemistry, known for its bioactive properties .

Synthesis Analysis

While specific synthesis information for this compound was not found, trifluoromethyl groups are often introduced into molecules using various methods . For instance, Suzuki-coupling reactions are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

科学的研究の応用

Nucleophilic Aromatic Substitution

Piperidine derivatives undergo nucleophilic aromatic substitution reactions, providing a pathway for synthesizing various compounds, including those with potential biological activities. Such reactions are fundamental in organic chemistry and can be utilized in the development of pharmaceuticals and materials science (Pietra & Vitali, 1972).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives of piperidine-4-carboxylic acid, can inhibit microbial growth at concentrations lower than their yield and titer in fermentative production. This property is significant in biotechnology and food preservation, indicating the need for metabolic engineering to enhance microbial tolerance (Jarboe, Royce, & Liu, 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, structurally related to piperidine carboxylic acids, have been studied for their anticancer properties. These compounds' biochemical mechanisms, including apoptosis induction and reactive oxygen species generation, suggest potential therapeutic applications in oncology (De, Baltas, & Bedos-Belval, 2011).

Environmental Persistence of Fluorinated Compounds

Studies on fluorinated alternatives to long-chain carboxylic acids emphasize environmental and health impacts. Understanding the biodegradability and toxicological profiles of these compounds, including trifluoromethyl derivatives, is crucial for assessing environmental risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Novel Central Nervous System (CNS) Acting Drugs

Research into functional chemical groups, including piperidine and its derivatives, highlights the potential for developing new CNS acting drugs. Such compounds could address the limitations of current CNS medications, such as addiction and tolerance (Saganuwan, 2017).

Synthesis and Biological Activity of 1-Indanones

The synthesis and evaluation of 1-indanones, which can be structurally related to piperidine-4-carboxylic acid derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This highlights the chemical versatility and therapeutic potential of these compounds (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

将来の方向性

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It was found that in some solutions, the compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole . This isomerization could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

A compound with a similar structure, 5-trifluoromethyl-2-formyl phenylboronic acid, has been found to show moderate action against candida albicans and higher activity against aspergillus niger as well as bacteria such as escherichia coli and bacillus cereus .

Action Environment

It’s worth noting that the presence of an electron-withdrawing substituent in a similar compound, 5-trifluoromethyl-2-formyl phenylboronic acid, results in a considerable rise in acidity in comparison with its analogues . This could potentially influence the compound’s action, efficacy, and stability in different environments.

特性

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-4-11(10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFFWPEGVHDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

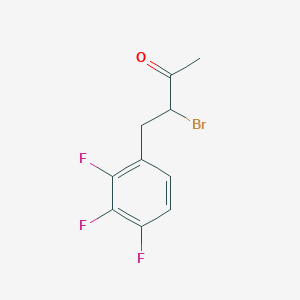

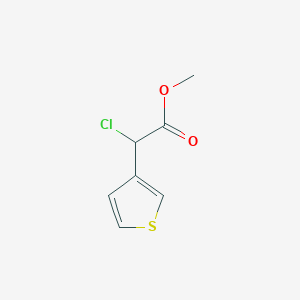

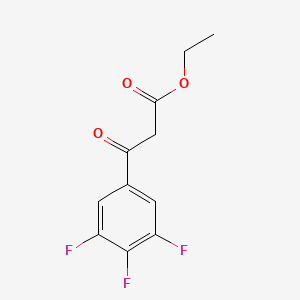

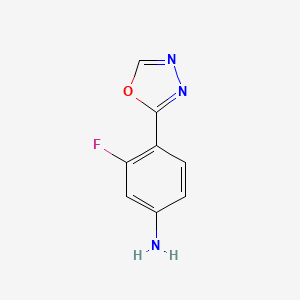

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)

![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)

![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)

![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)